4-Hydroxy Fenspiride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

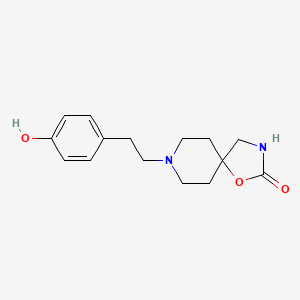

4-Hydroxy Fenspiride: is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is a derivative of Fenspiride, an oxazolidinone spiro compound known for its antispasmodic and bronchodilator effects . The compound is characterized by its spirocyclic structure, which contributes to its unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Fenspiride typically involves the modification of the Fenspiride molecule. One common method includes the hydroxylation of Fenspiride using specific reagents under controlled conditions . The reaction conditions often require a catalyst and a suitable solvent to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Fenspiride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Fenspiride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Hydroxy Fenspiride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating respiratory diseases and inflammation.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy Fenspiride involves its interaction with specific molecular targets and pathways. It acts as an antagonist of 5-hydroxytryptamine (serotonin) receptors, which contributes to its bronchodilator and anti-inflammatory effects . The compound inhibits calcium signaling in macrophages, reducing inflammation and bronchoconstriction . Additionally, it affects the Na±H+ antiport activation, further contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Fenspiride: The parent compound, known for its antispasmodic and bronchodilator effects.

Oxazolidinones: A class of compounds with similar spirocyclic structures and pharmacological properties.

Uniqueness: 4-Hydroxy Fenspiride is unique due to the presence of the hydroxyl group, which enhances its pharmacological profile by providing additional sites for chemical modification and interaction with biological targets . This modification can lead to improved efficacy and reduced side effects compared to its parent compound, Fenspiride .

Biological Activity

4-Hydroxy Fenspiride is a significant metabolite of Fenspiride, a compound recognized for its pharmacological properties, particularly as an anti-inflammatory and bronchodilator agent. The biological activity of this compound is under investigation for its potential applications in treating respiratory diseases and its effects on various cellular processes.

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

- CAS Number : 441781-25-5

This compound exhibits its biological activity through several mechanisms:

- Serotonin Receptor Antagonism : It acts as an antagonist of serotonin receptors, which contributes to its bronchodilator and anti-inflammatory effects.

- Phosphodiesterase Inhibition : Similar to its parent compound, it inhibits phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which play roles in regulating inflammatory responses and smooth muscle relaxation .

Antitussive Effects

Research indicates that this compound may possess antitussive properties. In studies involving animal models, Fenspiride has shown efficacy in reducing cough induced by irritants like capsaicin and citric acid, suggesting that this compound may have similar effects .

Anti-inflammatory Activity

Fenspiride has demonstrated significant anti-inflammatory effects in various models. For instance, it reduced the levels of tumor necrosis factor (TNF) in models of endotoxemia, indicating potential therapeutic benefits in inflammatory conditions affecting the lungs .

Study on Antitussive Activity

A study evaluated the effects of aerosolized Fenspiride on bronchoconstriction and cough reflex in guinea pigs. The results showed a significant reduction in cough frequency and bronchoconstriction following treatment with Fenspiride, suggesting that this compound could similarly modulate these responses .

| Parameter | Control Group | Fenspiride Group | Statistical Significance |

|---|---|---|---|

| Cough Frequency (coughs/min) | 15 | 5 | p < 0.01 |

| Bronchoconstriction Index | 100% | 30% | p < 0.01 |

In Vitro Studies

In vitro studies have shown that Fenspiride can inhibit histamine-induced contractions in isolated guinea pig trachea, which supports its potential use as a bronchodilator . The inhibition of PDE3 and PDE4 further corroborates its role in managing respiratory diseases.

Applications in Medicine

The therapeutic potential of this compound extends beyond respiratory diseases:

- Respiratory Disorders : It is being explored for its efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Inflammatory Conditions : Its anti-inflammatory properties suggest possible applications in other inflammatory diseases.

Properties

IUPAC Name |

8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-3-1-12(2-4-13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAIHLLOOXOFHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857764 |

Source

|

| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441781-25-5 |

Source

|

| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.